

Application Notes and Protocols for iso-Colchicine-d3 in Animal Studies

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Compound of Interest

Compound Name: *iso-Colchicine-d3*

Cat. No.: B562119

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Introduction

iso-Colchicine-d3 is a deuterated analog of colchicine, a well-characterized microtubule-disrupting agent with potent anti-inflammatory properties. The incorporation of deuterium can potentially alter the pharmacokinetic profile of the molecule, offering advantages in metabolic stability and tracing studies. These application notes provide a comprehensive overview of the dosage, administration, and relevant biological pathways for the use of **iso-Colchicine-d3** in preclinical animal research, based on the extensive data available for its parent compound, colchicine.

Disclaimer: No direct studies utilizing **iso-Colchicine-d3** in animal models were identified. The following dosage and protocol recommendations are based on studies conducted with colchicine. Researchers should consider that the deuteration may affect the pharmacokinetics of **iso-Colchicine-d3**, and therefore, initial dose-response studies are highly recommended to establish the optimal dosage for specific experimental models.

Mechanism of Action

Colchicine, and presumably **iso-Colchicine-d3**, exerts its biological effects primarily by binding to tubulin, the protein subunit of microtubules. This binding inhibits microtubule polymerization and disrupts microtubule dynamics.^{[1][2]} This disruption interferes with various cellular processes that are highly dependent on a functional microtubule network, including:

- **Inhibition of Inflammatory Cell Activity:** Disruption of microtubules in neutrophils impairs their migration, adhesion, and degranulation, thereby reducing the inflammatory response.[\[1\]](#)[\[2\]](#)
- **Inflammasome Inhibition:** Colchicine can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that promotes the release of pro-inflammatory cytokines like IL-1 β .
- **Cell Cycle Arrest:** By interfering with the formation of the mitotic spindle, colchicine can arrest cells in metaphase.
- **Modulation of Signaling Pathways:** Colchicine has been shown to interfere with several signaling pathways, including the RhoA/ROCK pathway and TNF- α -induced NF- κ B activation.[\[1\]](#)

Data Presentation: Recommended Dosage for Animal Studies

The following tables summarize colchicine dosages used in various animal studies. These can serve as a starting point for determining the appropriate dosage of **iso-Colchicine-d3**.

Table 1: Recommended Colchicine Dosage for Mice

Indication/ Model	Strain	Route of Administration	Dosage Range	Vehicle	Reference
Anti-inflammatory	C57BL/6J	Intraperitoneal (IP)	0.02 - 0.2 mg/kg	Not Specified	[3] [4]
Protection from lethal anti-Fas antibody	Not Specified	Intraperitoneal (IP)	2 mg/kg	DMSO	[5]
Hepatotoxicity Study	C57BL6/N	Intraperitoneal (IP)	0.25 - 4 mg/kg	Phosphate-buffered saline (PBS)	[6]

Table 2: Recommended Colchicine Dosage for Rats

Indication/ Model	Strain	Route of Administration	Dosage Range	Vehicle	Reference
Acute Oral Toxicity	Sprague- Dawley	Oral Gavage	10 - 30 mg/kg	Saline or Half and Half cream	[1] [7]
Experimental Leukemia	White Albino	Intraperitoneal (IP)	0.07 - 0.21 mg/kg	Not Specified	[8]
Transdermal Delivery Study	Wistar	Oral Gavage	0.05 mg/mL solution (1 mL)	Normal Saline	[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice

This protocol is adapted from studies investigating the anti-inflammatory and protective effects of colchicine.

Materials:

- **iso-Colchicine-d3**
- Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Appropriate animal balance
- 70% Ethanol for disinfection

Procedure:

- Preparation of Dosing Solution:

- Aseptically prepare a stock solution of **iso-Colchicine-d3** in sterile PBS or saline. For example, to achieve a dose of 2 mg/kg in a 25g mouse with an injection volume of 100 μ L, a stock solution of 0.5 mg/mL would be required.
- Vortex the solution to ensure it is fully dissolved.
- Animal Handling and Injection:
 - Weigh the mouse to accurately calculate the required dose.
 - Restrain the mouse by scruffing the neck to expose the abdomen.
 - Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum or bladder.
 - Insert the needle at a 15-20 degree angle with the bevel up.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ.
 - Slowly inject the calculated volume of the **iso-Colchicine-d3** solution.
 - Carefully withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration in Rats

This protocol is based on studies assessing the oral toxicity and bioavailability of colchicine.

Materials:

- **iso-Colchicine-d3**
- Sterile 0.9% Saline
- Oral gavage needles (flexible or rigid, appropriate size for rats)
- Sterile syringes (1-3 mL)

- Appropriate animal balance

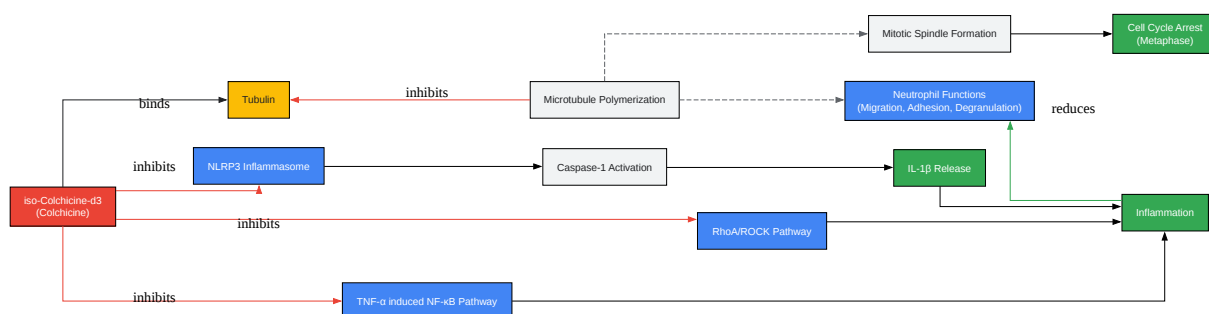
Procedure:

- Preparation of Dosing Solution:
 - Prepare a homogenous suspension or solution of **iso-Colchicine-d3** in sterile saline. The concentration should be calculated based on the desired dosage and a gavage volume of 1-2 mL for an adult rat.
- Animal Handling and Administration:
 - Weigh the rat to determine the precise volume of the dosing solution to be administered.
 - Gently restrain the rat to prevent movement.
 - Carefully insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
 - Slowly administer the calculated volume of the **iso-Colchicine-d3** solution.
 - Gently remove the gavage needle and return the rat to its cage.
 - Observe the animal for any signs of distress or regurgitation.

Mandatory Visualization

Colchicine Signaling Pathway

The following diagram illustrates the key signaling pathways affected by colchicine.

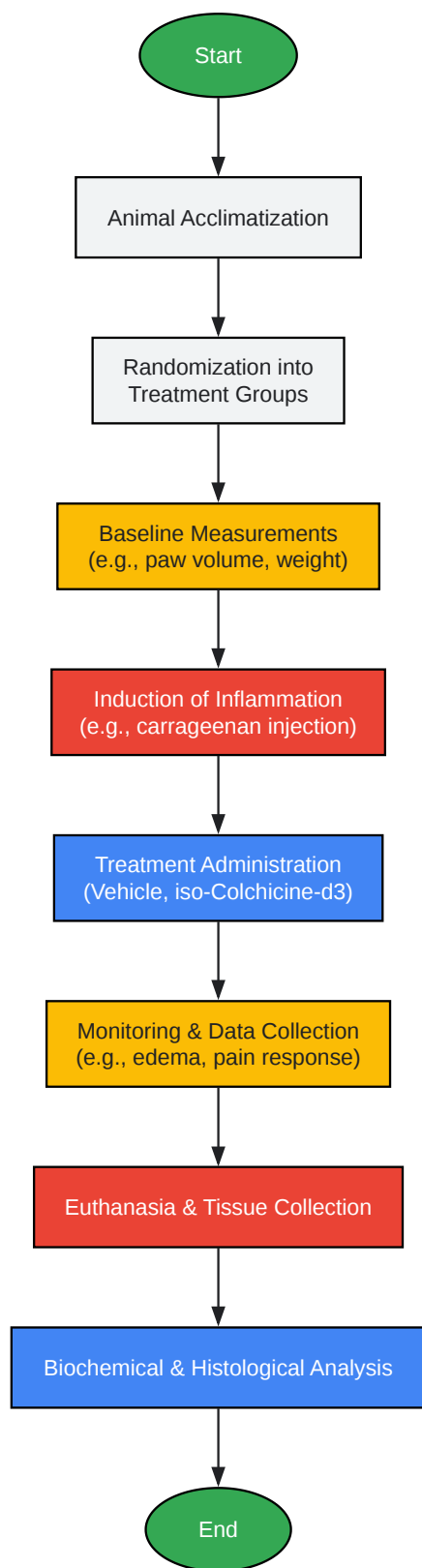


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Caption: Mechanism of action of **iso-Colchicine-d3**.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of **iso-Colchicine-d3** in an animal model of inflammation.



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Caption: A typical experimental workflow.

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